molecular formula C15H17ClN4O B11672418 N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11672418
M. Wt: 304.77 g/mol
InChI Key: CNNREFZQNUNSJA-RQZCQDPDSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a chemical compound that features a hydrazide functional group linked to a pyrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C15H17ClN4O/c1-10-13(11(2)19-18-10)7-8-15(21)20-17-9-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

CNNREFZQNUNSJA-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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